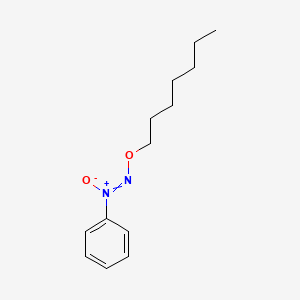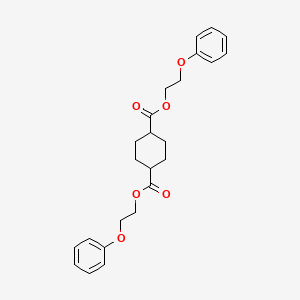
Bis(2-phenoxyethyl) cyclohexane-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-phenoxyethyl) cyclohexane-1,4-dicarboxylate is an organic compound with the molecular formula C24H28O6 It is a diester derived from cyclohexane-1,4-dicarboxylic acid and 2-phenoxyethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-phenoxyethyl) cyclohexane-1,4-dicarboxylate typically involves the esterification of cyclohexane-1,4-dicarboxylic acid with 2-phenoxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Bis(2-phenoxyethyl) cyclohexane-1,4-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases, yielding cyclohexane-1,4-dicarboxylic acid and 2-phenoxyethanol.
Transesterification: This reaction involves the exchange of the ester groups with another alcohol, leading to the formation of different esters.
Oxidation: The phenoxyethyl groups can be oxidized under specific conditions to form corresponding phenolic compounds.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Transesterification: Catalysts such as sodium methoxide or titanium alkoxides at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Cyclohexane-1,4-dicarboxylic acid and 2-phenoxyethanol.
Transesterification: New esters depending on the alcohol used.
Oxidation: Phenolic compounds derived from the phenoxyethyl groups.
Scientific Research Applications
Bis(2-phenoxyethyl) cyclohexane-1,4-dicarboxylate has several scientific research applications:
Materials Science: Used as a plasticizer in polymer formulations to enhance flexibility and durability.
Pharmaceuticals: Investigated for its potential as a drug delivery agent due to its biocompatibility and ability to form stable complexes with various drugs.
Chemistry: Employed as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Studied for its interactions with biological membranes and potential use in biomedical applications.
Mechanism of Action
The mechanism of action of bis(2-phenoxyethyl) cyclohexane-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The phenoxyethyl groups can interact with hydrophobic pockets in proteins, potentially altering their activity. Additionally, the ester bonds can be hydrolyzed in biological systems, releasing the active components which can then exert their effects on specific pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate: Another diester of cyclohexane-1,4-dicarboxylic acid, used as a plasticizer.
Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate: A diester with hydroxyethyl groups, used in the synthesis of polyesters.
Uniqueness
Bis(2-phenoxyethyl) cyclohexane-1,4-dicarboxylate is unique due to the presence of phenoxyethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s hydrophobicity and potential for specific interactions with biological molecules, making it suitable for specialized applications in materials science and pharmaceuticals.
Properties
CAS No. |
62787-92-2 |
|---|---|
Molecular Formula |
C24H28O6 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
bis(2-phenoxyethyl) cyclohexane-1,4-dicarboxylate |
InChI |
InChI=1S/C24H28O6/c25-23(29-17-15-27-21-7-3-1-4-8-21)19-11-13-20(14-12-19)24(26)30-18-16-28-22-9-5-2-6-10-22/h1-10,19-20H,11-18H2 |
InChI Key |
VJHDJNDGCALAJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)OCCOC2=CC=CC=C2)C(=O)OCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514380.png)


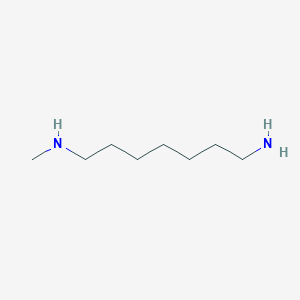
![Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14514415.png)
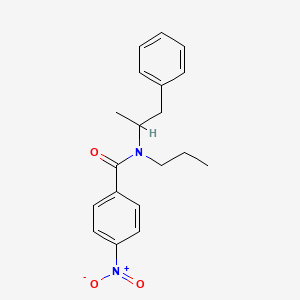
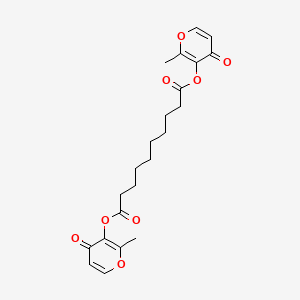
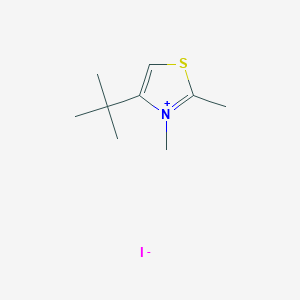
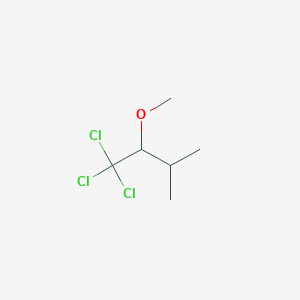
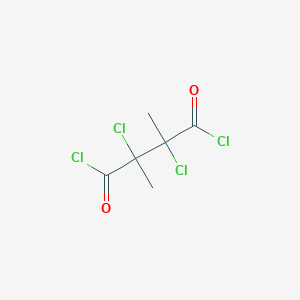
![1-[(2-Aminoethyl)amino]hexadecan-2-OL](/img/structure/B14514469.png)
![3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14514472.png)
